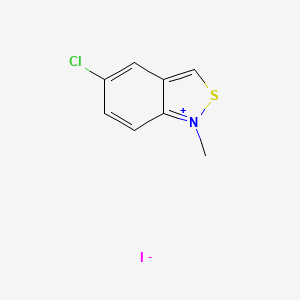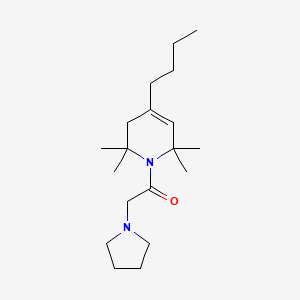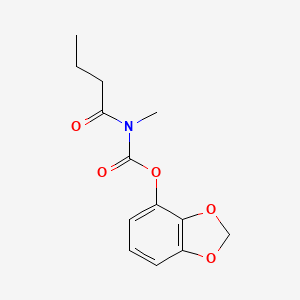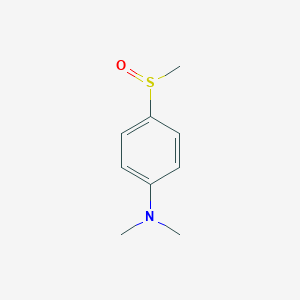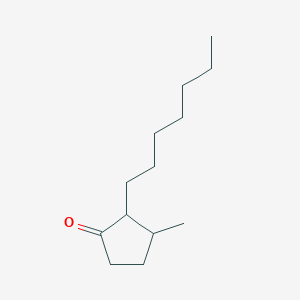
2-Heptyl-3-methylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyl-3-methylcyclopentan-1-one is an organic compound with the molecular formula C13H24O It is a cyclopentanone derivative, characterized by a heptyl group at the second position and a methyl group at the third position on the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-3-methylcyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of 3-methylcyclopentanone with heptyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-3-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO for alkylation reactions.
Major Products Formed
Oxidation: Formation of heptanoic acid and 3-methylcyclopentanone.
Reduction: Formation of 2-heptyl-3-methylcyclopentanol.
Substitution: Formation of various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
2-Heptyl-3-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the fragrance and flavor industry due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2-Heptyl-3-methylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclopentanone: A simpler analog with a single methyl group on the cyclopentanone ring.
3-Methylcyclopentanone: Another analog with a methyl group at the third position.
2-Heptylcyclopentanone: Similar structure but lacks the methyl group at the third position.
Uniqueness
2-Heptyl-3-methylcyclopentan-1-one is unique due to the presence of both heptyl and methyl groups on the cyclopentanone ring, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications in synthesis and industry.
Properties
CAS No. |
50398-03-3 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-heptyl-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C13H24O/c1-3-4-5-6-7-8-12-11(2)9-10-13(12)14/h11-12H,3-10H2,1-2H3 |
InChI Key |
JCBYDLVEZFXPJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1C(CCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



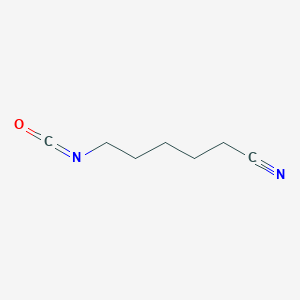
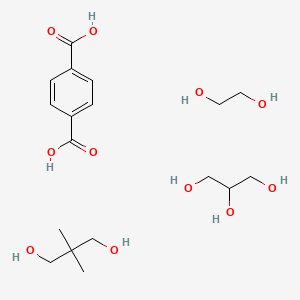
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)

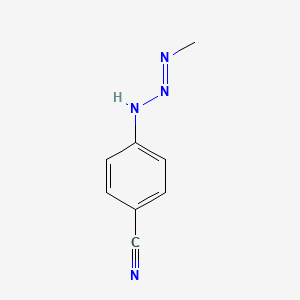
![1-Phenyl-1-azaspiro[2.2]pentane](/img/structure/B14653801.png)
